molecular formula C9H15ClN4O4S B1473432 2,4-dioxo-N-piperidin-4-yl-1,2,3,4-tetrahydropyrimidine-5-sulfonamide hydrochloride CAS No. 2098119-58-3

2,4-dioxo-N-piperidin-4-yl-1,2,3,4-tetrahydropyrimidine-5-sulfonamide hydrochloride

Cat. No.: B1473432
CAS No.: 2098119-58-3
M. Wt: 310.76 g/mol
InChI Key: OCQMRISVJDLCRA-UHFFFAOYSA-N
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Description

The compound “2,4-dioxo-N-piperidin-4-yl-1,2,3,4-tetrahydropyrimidine-5-sulfonamide hydrochloride” is a derivative of piperidine . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .


Synthesis Analysis

Based on the available information, the synthesis of similar compounds involves several step reactions of substitution, click reaction, and addition reaction . For instance, the 2-(2,6-dioxopiperidin-3-yl)-4-fluoroisoindoline-1,3-dione reacted with 2-(2-(2-(2-azidoethoxy)ethoxy)ethoxy)ethan-1-amine and N,N-diisopropylethylamine (DIPEA) in the N,N-dimethylformamide (DMF) to form a compound . This compound then reacted with 3-ethynylaniline or 4-ethynylaniline to form another compound .


Chemical Reactions Analysis

The compound allows rapid conjugation with carboxyl linkers due to the presence of an amine group via peptide coupling reactions . It is also amenable for linker attachment via reductive amination .

Mechanism of Action

While the specific mechanism of action for this compound is not provided, it’s known that similar compounds can suppress indoleamine pyrrole-2,3-dioxygenase-1 activities in in vitro experiments . This method not only improves the efficacy of the drug but also reduces the damage to the normal tissues of the human body .

Future Directions

The compound is a basic building block for making protein degrader library . It plays an important role in the development of protease degradation drugs . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Biochemical Analysis

Biochemical Properties

2,4-dioxo-N-piperidin-4-yl-1,2,3,4-tetrahydropyrimidine-5-sulfonamide hydrochloride plays a significant role in biochemical reactions due to its ability to interact with specific enzymes and proteins. This compound has been shown to interact with enzymes involved in metabolic pathways, such as kinases and phosphatases. These interactions often result in the modulation of enzyme activity, either through inhibition or activation. For example, the compound may inhibit the activity of certain kinases, leading to altered phosphorylation states of target proteins. Additionally, this compound can bind to specific proteins, affecting their conformation and function .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it can alter the activity of signaling pathways such as the PI3K-Akt pathway, leading to changes in cell proliferation and survival . Furthermore, this compound has been observed to affect gene expression by influencing transcription factors and epigenetic modifications . These changes can result in altered cellular metabolism, impacting processes such as glycolysis and oxidative phosphorylation.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound can bind to the active sites of enzymes, leading to competitive inhibition or allosteric modulation. For example, it may bind to the ATP-binding site of kinases, preventing ATP from accessing the site and thus inhibiting kinase activity . Additionally, this compound can interact with DNA and RNA, influencing gene expression by modulating the activity of transcription factors and RNA polymerases .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but it may degrade over time when exposed to light or high temperatures . Long-term exposure to this compound can lead to sustained changes in cellular processes, such as prolonged inhibition of kinase activity or persistent alterations in gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as reducing tumor growth or modulating immune responses . At high doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic outcome without causing significant toxicity .

Metabolic Pathways

This compound is involved in various metabolic pathways. The compound interacts with enzymes such as cytochrome P450s, which play a crucial role in its metabolism and biotransformation . These interactions can lead to the formation of metabolites that may have distinct biological activities. Additionally, the compound can affect metabolic flux by modulating the activity of key enzymes involved in glycolysis, the tricarboxylic acid cycle, and oxidative phosphorylation .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes by transporters such as ABC transporters and solute carrier proteins . Once inside the cell, it may bind to cytoplasmic or nuclear proteins, influencing its localization and accumulation . The distribution of the compound within tissues can also be affected by factors such as blood flow and tissue permeability .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with DNA and transcription factors to modulate gene expression . Alternatively, it may be targeted to the mitochondria, affecting mitochondrial function and cellular metabolism .

Properties

IUPAC Name

2,4-dioxo-N-piperidin-4-yl-1H-pyrimidine-5-sulfonamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N4O4S.ClH/c14-8-7(5-11-9(15)12-8)18(16,17)13-6-1-3-10-4-2-6;/h5-6,10,13H,1-4H2,(H2,11,12,14,15);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCQMRISVJDLCRA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1NS(=O)(=O)C2=CNC(=O)NC2=O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15ClN4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2,4-dioxo-N-piperidin-4-yl-1,2,3,4-tetrahydropyrimidine-5-sulfonamide hydrochloride
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